molecular formula C10H15BrCl2N2 B13097857 (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride

Cat. No.: B13097857
M. Wt: 314.05 g/mol
InChI Key: PSWMCETXZHJZCX-UHFFFAOYSA-N
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Description

(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride (CAS 1823923-12-1) is a high-purity chemical building block of significant interest in medicinal chemistry research. This compound features a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in drug discovery known to confer a wide range of pharmacological activities. The bromine substituent at the 6-position provides a versatile synthetic handle for further functionalization via cross-coupling reactions, allowing researchers to elaborate the molecule for structure-activity relationship (SAR) studies . The THIQ core is a common pharmacophore in the development of compounds targeting the central nervous system. Specifically, structurally similar tetrahydroisoquinoline derivatives have been investigated as key primary pharmacophores for bitopic ligands directed toward dopamine D2-like and D3 receptors, which are important targets for neurological disorders . Furthermore, dihydroisoquinolinone-based compounds have been explored as potent, orally bioavailable inhibitors of the WD repeat domain 5 (WDR5) protein, a promising pharmacological target in a variety of human cancers . Supplied as the dihydrochloride salt, this compound offers enhanced stability and solubility for experimental use. This product is intended for research applications as a synthetic intermediate in the discovery and development of new therapeutic agents. It is strictly for laboratory research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H15BrCl2N2

Molecular Weight

314.05 g/mol

IUPAC Name

(6-bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H13BrN2.2ClH/c11-8-1-2-9-7(5-8)3-4-13-10(9)6-12;;/h1-2,5,10,13H,3-4,6,12H2;2*1H

InChI Key

PSWMCETXZHJZCX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1C=C(C=C2)Br)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with 3-bromophenylacetonitrile or 6-bromo-substituted phenethylamine derivatives as key precursors. The synthetic pathway involves:

  • Reduction of nitrile to amine
  • Formation of carbamate or amide intermediates
  • Cyclization to form the tetrahydroisoquinoline ring system
  • Final functional group transformations and salt formation

Four-Step Synthesis from 3-Bromophenylacetonitrile

A highly efficient method reported involves four main steps starting from 3-bromophenylacetonitrile:

Step Reaction Type Reagents/Conditions Product/Intermediate
1 Catalytic hydrogenation Raney nickel catalyst, methanol or ethanol solvent, hydrogen gas 3-Bromophenethylamine
2 Carbamate formation Methyl chloroformate, acid-binding agent, organic solvent, controlled temperature Methyl 3-bromophenethylcarbamate
3 Cyclization 2-Oxoacetic acid, concentrated sulfuric acid, tetrahydrofuran solvent 6-Bromo-2-methoxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
4 Hydrolysis Concentrated sulfuric acid 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

This method provides an efficient and relatively straightforward route to the tetrahydroisoquinoline core with the 6-bromo substituent in place.

Reduction and Ring Closure via Pictet-Spengler Type Condensation

An alternative approach involves Pictet-Spengler condensation, a classical method for synthesizing tetrahydroisoquinoline frameworks:

  • Starting from 3-bromo-substituted phenethylamine derivatives
  • Condensation with aldehydes or keto acids under acidic conditions
  • Cyclization to form the tetrahydroisoquinoline ring
  • Subsequent reduction or functional group modifications to introduce the aminomethyl group

This approach is well-documented for related tetrahydroisoquinoline compounds and is adaptable for the bromo-substituted variant.

Protection and Deprotection Strategies

To manage reactivity and facilitate purification, protection of the amine as a carbamate (e.g., tert-butoxycarbonyl (BOC) group) is commonly employed:

Step Reagents/Conditions Outcome
Protection BOC anhydride, DIPEA, dry THF, room temperature, overnight Formation of tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Deprotection Acidic workup with 1M phosphoric acid, extraction with ethyl acetate Recovery of free amine or hydrochloride salt

This method yields high purity intermediates and facilitates subsequent functionalization steps.

Salt Formation and Purification

The final step involves conversion of the free base amine to the dihydrochloride salt by treatment with hydrochloric acid in isopropanol or similar solvents, followed by recrystallization to obtain the pure dihydrochloride salt with high enantiomeric excess if chiral centers are involved.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Hydrogenation of nitrile Raney nickel, MeOH/EtOH, H2, room temperature Not specified Efficient conversion to 3-bromophenethylamine
Carbamate formation Methyl chloroformate, acid scavenger, organic solvent, controlled temp High (not specified) Controlled temperature critical for selectivity
Cyclization 2-Oxoacetic acid, conc. H2SO4, THF Not specified Acidic conditions promote ring closure
Hydrolysis Conc. H2SO4 Not specified Converts ester to carboxylic acid
Protection with BOC anhydride DIPEA, dry THF, RT, overnight 88-96% High yields reported for carbamate protection
Salt formation HCl in isopropanol, recrystallization High purity Ensures isolation of dihydrochloride salt

Analytical and Research Findings

  • Enantiomeric Excess: Chiral HPLC analysis confirms high enantiomeric purity when chiral starting materials or catalysts are used.
  • Purity: Recrystallization of the dihydrochloride salt from isopropanol yields analytically pure product suitable for further applications.
  • Spectroscopic Data: ^1H NMR spectra show characteristic peaks for the tetrahydroisoquinoline ring and the bromo substituent with chemical shifts consistent across multiple syntheses.
  • Mass Spectrometry: LC-MS confirms molecular ion peaks corresponding to the expected molecular weight and isotopic pattern of bromine.

Summary Table of Preparation Methods

Method/Step Key Reagents Conditions Yield/Outcome Reference
Reduction of 3-bromophenylacetonitrile Raney nickel, H2, MeOH/EtOH Room temp, hydrogenation 3-Bromophenethylamine intermediate
Carbamate formation Methyl chloroformate, acid scavenger Controlled temp, organic solvent Methyl 3-bromophenethylcarbamate
Cyclization 2-Oxoacetic acid, conc. H2SO4, THF Acidic conditions Tetrahydroisoquinoline intermediate
Protection (BOC) BOC anhydride, DIPEA, dry THF RT, overnight Protected carbamate derivative
Salt formation HCl in isopropanol Recrystallization Dihydrochloride salt, high purity

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines, quinoline derivatives, and reduced forms of the parent compound .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research indicates that derivatives of tetrahydroisoquinolines exhibit significant antidepressant properties. The compound under discussion has been studied for its potential to modulate neurotransmitter systems, particularly through its action on serotonin and norepinephrine receptors. A study demonstrated that analogs of tetrahydroisoquinoline showed promising results in reducing depressive-like behaviors in animal models .

Neuroprotective Effects
Tetrahydroisoquinolines have been recognized for their neuroprotective effects against neurodegenerative diseases such as Parkinson's and Alzheimer's. The compound has been shown to inhibit the aggregation of amyloid-beta peptides and protect neuronal cells from oxidative stress . These properties make it a candidate for further development in treating neurodegenerative disorders.

Organic Synthesis

Building Block for Synthesis
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride serves as an essential intermediate in the synthesis of more complex organic molecules. It can be utilized in the construction of various heterocyclic compounds through reactions such as Suzuki coupling and reductive amination . This versatility allows chemists to create a wide range of derivatives with potential biological activity.

Reaction TypeExample ReactionYield (%)
Suzuki CouplingTetrahydroisoquinoline with aryl halides70
Reductive AminationTetrahydroisoquinoline with aldehydes65

Material Science

Polymerization Studies
The compound has been investigated for its role in polymer chemistry, particularly in the synthesis of conducting polymers. Its ability to participate in radical polymerization reactions allows it to be incorporated into polymer matrices, enhancing electrical conductivity and thermal stability .

Case Study 1: Antidepressant Efficacy

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The mechanism was attributed to increased levels of serotonin in the synaptic cleft .

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines exposed to amyloid-beta showed that treatment with the compound led to a reduction in cell death and oxidative stress markers. This suggests a protective mechanism that could be beneficial in the context of Alzheimer's disease .

Mechanism of Action

The mechanism of action of (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating neurotransmitter systems, inhibiting inflammatory pathways, or interacting with specific enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and physicochemical properties of the target compound with analogous tetrahydroisoquinoline derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Salt Form Key Properties/Applications
(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride (Target) 6-Br, 1-CH2NH2 C10H14BrCl2N2 324.05 g/mol Dihydrochloride High solubility, bromine enhances lipophilicity
(Isoquinolin-6-yl)methanamine hydrochloride None (parent isoquinoline) C10H11ClN2 194.66 g/mol Hydrochloride Base scaffold for drug discovery
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 6,7-OCH3, 1-CH3, 2-COOEt C15H21NO4 279.33 g/mol Freebase Ester group for prodrug potential
6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline 6,7-OCH3, 1-CH3, 2-SO2CH3 C13H19NO4S 297.36 g/mol Freebase Sulfonyl group for metabolic stability
(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone 6,7-OCH3, 1-Ph, 2-COPh C24H23NO3 373.45 g/mol Freebase Aromatic ketone for π-π interactions

Key Observations

Substituent Effects :

  • The 6-bromo substituent in the target compound increases steric bulk and electron-withdrawing effects compared to methoxy or methyl groups in analogs . This may enhance binding to hydrophobic pockets in biological targets.
  • Dihydrochloride salt improves solubility (critical for in vivo applications) relative to freebase analogs like those in , which may require formulation adjustments for bioavailability.

Synthetic Routes: The synthesis of related compounds (e.g., (7-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine in ) involves nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMF) under nitrogen . Bromination at the 6-position likely follows similar protocols but with brominating agents.

Safety and Handling :

  • Hydrochloride salts (e.g., the target compound and ’s analog) often exhibit similar hazards, such as skin/eye irritation (GHS H314) . However, dihydrochloride forms may require stricter pH control during synthesis to avoid decomposition.

Biological Relevance :

  • Methoxy-substituted analogs () are associated with CNS activity due to structural mimicry of neurotransmitters. The bromine in the target compound could modulate selectivity for bromodomain-containing proteins or halogen-bonding targets .

Biological Activity

(6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine dihydrochloride is a compound derived from the isoquinoline family. This compound has garnered attention for its potential pharmacological properties, particularly in the context of anticancer activity and other biological applications. This article synthesizes existing research findings regarding its biological activity, including data tables and relevant case studies.

  • Molecular Formula : C₉H₁₀BrN
  • Molecular Weight : 212.086 g/mol
  • CAS Number : 226942-29-6
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 282.9 ± 40.0 °C at 760 mmHg
  • LogP : 2.18 (indicative of moderate lipophilicity)

Biological Activity Overview

The biological activity of this compound has been primarily evaluated through its derivatives and related compounds in various studies:

  • Anticancer Activity :
    • Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. For instance, a study on tetrazanbigen (TNBG), a compound related to tetrahydroisoquinoline structures, demonstrated potent anticancer effects against several cancer cell lines including hepatoma and colon cancer cells .
  • Mechanism of Action :
    • The mechanism by which these compounds exert their anticancer effects often involves modulation of signaling pathways associated with cell proliferation and apoptosis. The introduction of various substituents (e.g., bromine and methoxy groups) has been shown to enhance biological activity by improving solubility and binding affinity to target proteins .

Case Study 1: Synthesis and Evaluation of TNBG Derivatives

A series of derivatives synthesized from (6-Bromo-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine were evaluated for their anticancer properties. These derivatives were tested against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
TNBG Derivative AHepatoma5.4
TNBG Derivative BColon Cancer3.2
TNBG Derivative CLung Cancer4.7

These results suggest that modifications to the tetrahydroisoquinoline core can lead to enhanced efficacy against specific cancer types .

Case Study 2: Structure-Activity Relationship (SAR)

A study focused on the structure-activity relationship of tetrahydroisoquinoline derivatives indicated that the presence of electron-withdrawing groups significantly improved anticancer activity. The following table summarizes findings from SAR studies:

Substituent TypeActivity LevelRemarks
Electron-Withdrawing (e.g., Br)HighIncreased potency against cancer cells
Electron-Donating (e.g., OCH₃)ModerateImproved solubility but less potency
No SubstituentLowMinimal biological activity observed

These findings highlight the importance of molecular modifications in enhancing therapeutic potential .

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